molecular formula C4H4F3NO B159509 (2,2,2-Trifluoroethoxy)acetonitrile CAS No. 133915-26-1

(2,2,2-Trifluoroethoxy)acetonitrile

Cat. No. B159509
M. Wt: 139.08 g/mol
InChI Key: DZSRLWBIKNKIHO-UHFFFAOYSA-N
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Description

“(2,2,2-Trifluoroethoxy)acetonitrile” is an organofluorine compound . It has a molecular formula of C4H4F3NO and a molecular weight of 139.08 g/mol.


Synthesis Analysis

The synthesis of compounds similar to “(2,2,2-Trifluoroethoxy)acetonitrile” has been described in various studies. For instance, a process for the synthesis of 2- [2- (2,2,2-trifluoroethoxy)phenoxy]ethanol intermediate, its derivatives and/or its pharmaceutically acceptable salts, useful in the synthesis of α-1 adrenoceptor blockers such as silodosin, has been reported .


Chemical Reactions Analysis

The 2,2,2-trifluoroethoxy group has been described as an alternative leaving group for hydrolytically unstable heteroaryl chlorides. This group provides improved shelf stability while maintaining reactivity toward nucleophiles in SNAr reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2,2,2-Trifluoroethoxy)acetonitrile” include a boiling point of 62-63 ℃, a refractive index of 1.3, and a density of 1.404 g/mL at 25 ℃ .

Scientific Research Applications

Hydrophilic Interaction Chromatography (HILIC)
Hydrophilic interaction chromatography (HILIC) is an alternative to reversed-phase liquid chromatography for separating polar, weakly acidic or basic samples. It's characterized as normal-phase chromatography on polar columns in aqueous-organic mobile phases rich in organic solvents, typically acetonitrile. HILIC enhances ionization in mass spectrometry due to highly organic mobile phases, contrasting with the higher concentrations of water used in reversed-phase separations. This method is increasingly popular for its ability to separate peptides, proteins, oligosaccharides, drugs, metabolites, and various natural compounds using diverse polar stationary phases (Jandera, 2011).

Metal Complexes and Redox-Active Ligands in Oxidation Processes
Research on metal complexes containing redox-active ligands, including those involving acetonitrile, has shown significant promise in the oxidation of hydrocarbons and alcohols. These complexes facilitate various chemical transformations and are crucial for understanding the mechanisms behind the formation of hydroxyl radicals from hydrogen peroxide, demonstrating the catalytic potential of transition and nontransition metals in environmental and synthetic chemistry (Shul’pin, Kozlov, & Shul’pina, 2019).

Analysis of Antioxidant Activity
In the field of antioxidant research, innovative analytical methods have been developed to determine the antioxidant activity of compounds, utilizing techniques such as ORAC, HORAC, TRAP, and TOSC tests. These assays, which involve the transfer of hydrogen atoms or electrons, have been applied successfully in antioxidant analysis or the determination of the antioxidant capacity of complex samples, highlighting the importance of spectrophotometry in assessing the kinetics or equilibrium state based on specific wavelength absorption (Munteanu & Apetrei, 2021).

Pharmacological and Biological Matrix Analysis
The analysis of gatifloxacin, a fourth-generation antimicrobial, showcases the utilization of acetonitrile and other solvents in evaluating pharmaceutical and biological matrices. Research underscores the need for environmentally friendly methods and optimized, dynamic analytical techniques that are both reliable and safe for the analyst and the environment. This focus on sustainable analytical chemistry is pivotal for future pharmaceutical analysis (Teixeira, Dias, & Kogawa, 2022).

Future Directions

Fluorinated nitrile compounds like “(2,2,2-Trifluoroethoxy)acetonitrile” have been introduced as electrolyte solvents for high-energy density Li|NCM batteries, demonstrating their potential for future applications .

properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3NO/c5-4(6,7)3-9-2-1-8/h2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSRLWBIKNKIHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564965
Record name (2,2,2-Trifluoroethoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2,2-Trifluoroethoxy)acetonitrile

CAS RN

133915-26-1
Record name (2,2,2-Trifluoroethoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,2,2-trifluoroethoxy)acetonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

At about 50° C., 26.4 g (0.40 mole) of 85% potassium hydroxide are solubilized in 100 g (1.0 mole) of 2,2,2-trifluoroethanol. After cooling at 25° C., 37.8 g (0.50 mole) of chloroacetonitrile are added dropwise to this solution. The temperature rises slowly to 40° C. and a precipitate appears. The reaction mixture is then brought gradually to 60° C.; after the addition of 300 ml of heptane, it is then brought to reflux. The whole of the vapour is condensed by means of a Dean and Stark apparatus. The lower phase of the condensate is separated after settling has taken place and distilled at atmospheric pressure. Yld: 19.6 g (28%), b.p. 125°-140° C.
Quantity
26.4 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
37.8 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

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